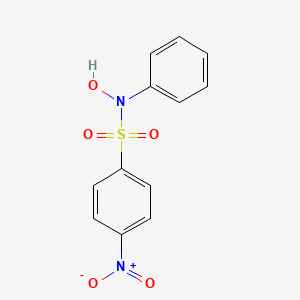

N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C12H10N2O5S |

|---|---|

Molecular Weight |

294.29 g/mol |

IUPAC Name |

N-hydroxy-4-nitro-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C12H10N2O5S/c15-13(16)10-6-8-12(9-7-10)20(18,19)14(17)11-4-2-1-3-5-11/h1-9,17H |

InChI Key |

BNVSERVWWBUAQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Mechanisms in Sulfonamide Synthesis

Sulfonamide formation typically involves the nucleophilic substitution of a sulfonyl chloride with an amine. For N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide, the reaction requires 4-nitrobenzenesulfonyl chloride and N-phenylhydroxylamine as primary reactants. The general mechanism proceeds via deprotonation of the hydroxylamine to generate a nucleophilic amine, which attacks the electrophilic sulfur center of the sulfonyl chloride. Subsequent elimination of hydrochloric acid yields the sulfonamide product.

Key challenges include:

Synthetic Routes and Experimental Protocols

Direct Amination of 4-Nitrobenzenesulfonyl Chloride

Method A: Pyridine-Catalyzed Reaction with Hydroxylamine Derivatives

A modified procedure from Ambeed employs hydroxylamine hydrochloride and 4-nitrobenzenesulfonyl chloride in pyridine with dimethylaminopyridine (DMAP) as a catalyst:

# Example reaction setup (adapted from ):

1. Dissolve hydroxylamine hydrochloride (2 equiv) and DMAP (2 equiv) in pyridine (20 mL).

2. Add 4-nitrobenzenesulfonyl chloride (1 equiv) dropwise at 0°C.

3. Stir for 5 min at room temperature.

4. Quench with ethyl acetate and 1 M HCl, then purify via flash chromatography.

Yield : 74%

Advantages : Short reaction time, homogeneous conditions.

Limitations : Requires stoichiometric DMAP, which complicates purification.

Method B: Aqueous Biphasic System with Sodium Carbonate

The Egyptian Journal of Chemistry reports a milder approach using sodium carbonate as a base:

1. Mix 4-nitrobenzenesulfonyl chloride (1 equiv) and N-phenylhydroxylamine (1.2 equiv) in dichloromethane.

2. Add aqueous Na2CO3 (10% w/v) and stir at room temperature for 2 h.

3. Separate organic layer, dry over Na2SO4, and concentrate.

Yield : 44–68% (estimated from analogous reactions)

Advantages : Avoids toxic solvents; scalable.

Limitations : Lower yields due to hydrolysis of sulfonyl chloride.

Multi-Step Synthesis via Protected Intermediates

Method C: Epoxide Ring-Opening Strategy

Adapted from patent US20030181723A1, this method uses 2S,3S-chloromethylalcohol (CMA) as a precursor:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Epoxidation of CMA | NaOH, THF/ethanol, 0°C→RT | 91% |

| 2 | Epoxide + Isobutylamine | Toluene, 75–80°C, 4 h | 85% |

| 3 | Sulfonylation with 4-nitrobenzenesulfonyl chloride | Toluene, 85–90°C, 2 h | 78% |

| 4 | Deprotection with HCl | Aqueous HCl, reflux | 89% |

Overall Yield : 64%

Applicability : While designed for a structurally similar compound, this route demonstrates the utility of epoxide intermediates to stabilize reactive amines.

Optimization and Troubleshooting

Solvent and Base Selection

Challenges and Limitations

- Instability of Reactants : N-Phenylhydroxylamine is prone to oxidation, necessitating inert atmospheres or stabilized precursors.

- Regioselectivity : Competing reactions at the nitro group or benzene ring may necessitate protecting groups.

- Scalability : Methods using expensive catalysts (e.g., DMAP) are less feasible for large-scale synthesis.

Chemical Reactions Analysis

Key Reaction Mechanism

-

Nucleophilic Substitution : Hydroxylamine hydrochloride acts as a nucleophile, displacing the chloride from 4-nitrobenzenesulfonyl chloride.

-

Base Activation : Magnesium oxide deprotonates hydroxylamine hydrochloride, enhancing its nucleophilicity.

-

Product Formation : The resulting sulfonamide forms a hydroxylamine group attached to the sulfonamide moiety.

Table 1: Synthesis Parameters

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 4-nitrobenzenesulfonyl chloride | Methanol/water, MgO, 20°C, 2 h | 97% |

Structural and Analytical Characterization

-

Molecular Formula : C₁₂H₁₀N₂O₄S (for the phenyl-substituted sulfonamide) .

-

IR and NMR Data : While specific data for this compound is not detailed in the sources, analogous sulfonamides show diagnostic IR peaks for S-N bonds (e.g., ~932 cm⁻¹) and NMR chemical shifts for aromatic protons and hydroxylamine groups .

Reactivity and Stability

-

Hydrolysis Resistance : The sulfonamide group is generally stable under mild conditions but may undergo hydrolysis under strong acidic/basic conditions, depending on substituents .

-

Functional Group Interactions : The hydroxylamine group (-NHO) can participate in redox reactions or act as a ligand in coordination chemistry.

Research Implications

The synthesis highlights the versatility of sulfonamide chemistry, particularly in designing bioactive compounds. The use of hydroxylamine-derived sulfonamides may extend to applications in medicinal chemistry, such as targeting protein-protein interactions .

Scientific Research Applications

N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide with related sulfonamides:

Q & A

Q. What are the optimal synthetic routes for N-hydroxy-4-nitro-N-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of aniline derivatives followed by nitration and hydroxylation. A common approach includes:

- Step 1: Sulfonylation of 4-nitroaniline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide intermediate.

- Step 2: Controlled nitration at the para position using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity.

- Step 3: Hydroxylation via oxidation or substitution reactions, often requiring protective groups (e.g., acetyl) to prevent side reactions.

Key Parameters: Temperature (0–5°C for nitration), solvent polarity (dichloromethane or DMF), and stoichiometric ratios (1:1.2 for sulfonylation). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) and hydroxyl proton resonance (δ 9–10 ppm, broad).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).

- Mass Spectrometry (EI/ESI): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀N₂O₅S, m/z ~318).

- Infrared Spectroscopy (IR): Peaks for sulfonamide S=O (~1350 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions: pH, temperature, and solvent (DMSO vs. aqueous buffers) affecting compound stability.

- Cell Lines/Models: Differences in membrane permeability or metabolic activity (e.g., bacterial vs. mammalian cells).

- Concentration Ranges: Non-linear dose-response curves due to aggregation or solubility limits.

Resolution Strategy: - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Perform kinetic solubility studies in biologically relevant media .

Q. What computational methods are effective in predicting the reactivity and intermolecular interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal).

- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., enzymes) using force fields (AMBER/CHARMM).

- Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with the sulfonamide group).

- QSAR Models: Corrogate substituent effects (e.g., nitro vs. hydroxyl) on bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (F, Cl) or methyl groups at the phenyl ring to modulate lipophilicity.

- Bioisosteric Replacement: Replace the nitro group with a cyano or trifluoromethyl group to enhance metabolic stability.

- In Vitro Screening: Test against panels of enzymes (e.g., carbonic anhydrase, COX-2) and cancer cell lines (e.g., MCF-7, HeLa).

- Pharmacokinetic Profiling: Assess plasma stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA) .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Methodological Answer:

- Crystal Growth: Low solubility in common solvents (e.g., ethanol/water mixtures) requires vapor diffusion or slow cooling.

- Hydrogen Bonding: The hydroxyl and sulfonamide groups form complex intermolecular networks, complicating unit cell determination. Use SHELX-TL for refinement, focusing on O—H⋯O and N—H⋯O interactions .

- Twinned Crystals: Employ X-ray diffraction with Cu-Kα radiation and multi-scan absorption corrections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.